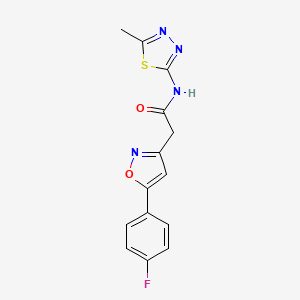
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In the study presented in paper , a series of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamides were synthesized through the cyclocondensation of N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)acetohydrazides with thiolactic acid. This method represents a strategic approach to creating a diverse set of compounds that could be further evaluated for various biological activities.
Molecular Structure Analysis
The structural elucidation of the synthesized compounds is crucial for understanding their potential interactions with biological targets. In paper , the authors synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and performed structural elucidation using 1H-NMR, 13C-NMR, and LC-MS/MS spectral data, along with elemental analyses. These techniques provided detailed insights into the molecular structure of the compounds, which is essential for correlating structure with biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole derivatives typically include the formation of thiazolidine rings and the attachment of various substituents to the thiazole core. The reactions are designed to introduce specific functional groups that can enhance the biological activity of the compounds. In the case of the compounds synthesized in papers and , the reactions involved cyclocondensation and the reaction of chloroacetamide derivatives with mercapto derivatives, respectively. These reactions are key to producing compounds with potential anticancer properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are important for their potential application as drugs. While the papers provided do not detail these properties explicitly, they can be inferred from the molecular structure and the types of chemical bonds present in the compounds. For instance, the presence of thiazole rings and acetamide groups in the compounds suggests certain polar characteristics, which could influence their solubility in biological fluids.
Biological Evaluation
The biological evaluation of synthesized compounds is a critical step in drug discovery. Paper reports on the anticancer activity of the synthesized 5-methyl-4-phenyl thiazole derivatives. The compounds were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line to determine their selective cytotoxicity. One compound, in particular, showed high selectivity with an IC50 value of 23.30 ± 0.35 µM against A549 cells and >1000 µM against NIH/3T3 cells. Additionally, certain compounds exhibited significant apoptosis, although not as high as the standard drug, cisplatin. These findings highlight the potential of these thiazole derivatives as anticancer agents.
科学的研究の応用
Anticancer Applications
Research has demonstrated that derivatives related to the specified compound exhibit significant cytotoxic activities against various cancer cell lines. For instance, a study by Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities toward different cancer cell lines. The study found that certain derivatives presented powerful cytotoxic results against breast cancer, highlighting the potential of such compounds in anticancer therapy (Abu-Melha, 2021). Additionally, Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity against various cell lines, demonstrating selective cytotoxicity and highlighting the therapeutic potential of these compounds (Evren et al., 2019).
Anti-inflammatory Applications
Compounds with a similar structural framework have shown significant anti-inflammatory activity. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which were assayed for anti-inflammatory activity, revealing that some derivatives exhibited significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Antimicrobial Applications
Additionally, these compounds have been explored for their antimicrobial potential. Varshney et al. (2009) synthesized a series of compounds with the core structure incorporating isoxazoline and evaluated their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, finding that most synthesized compounds showed lower MIC values compared to linezolid against several bacterial strains, indicating potent antibacterial activity (Varshney et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-8-17-18-14(22-8)16-13(20)7-11-6-12(21-19-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRHDFIZIJUTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

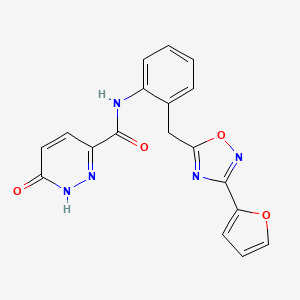
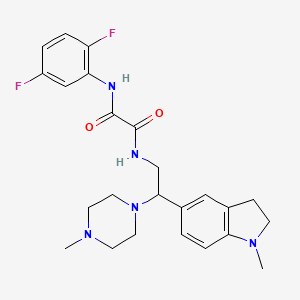
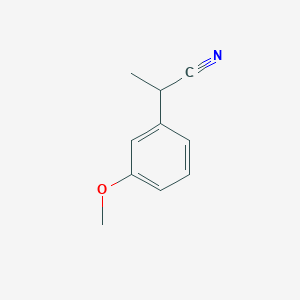
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)
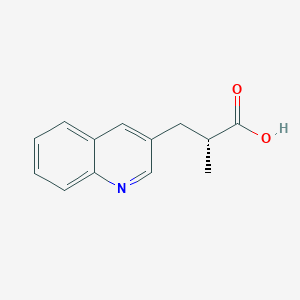
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)
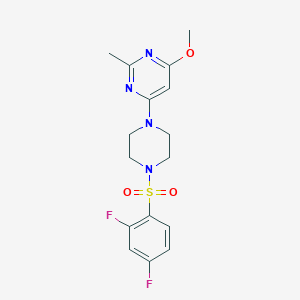
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)

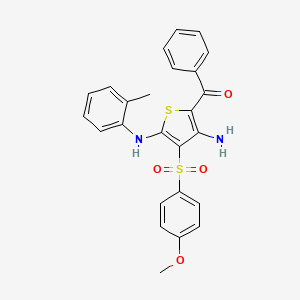
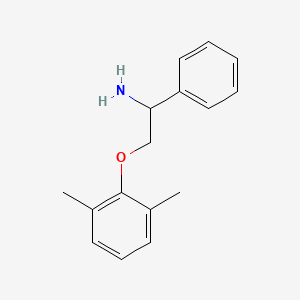
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)